Product packaging for CID 70503613(Cat. No.:CAS No. 38006-08-5)

CID 70503613

Cat. No.: B161108
CAS No.: 38006-08-5
M. Wt: 303.30 g/mol
InChI Key: APLNGTHIKMFPLN-UHFFFAOYSA-N
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Description

Historical Trajectories of Sulfonamide Research and the Compound's Scientific Placement

The journey of sulfonamides began in the 1930s with the discovery of Prontosil, the first broadly effective systemic antibacterial drug. wikipedia.orgebsco.comtheseus.fi This discovery, which earned Gerhard Domagk a Nobel Prize in 1939, opened the door to the "sulfa craze," a period of intense research and development of numerous sulfonamide derivatives. openaccesspub.orghuvepharma.comnih.gov These early synthetic antimicrobials revolutionized medicine, providing the first effective treatments for a range of bacterial infections before the widespread availability of penicillin. wikipedia.orgebsco.com

Within this historical context, thousands of sulfonamide molecules were synthesized, each with varying properties and toxicities. wikipedia.org Sulfamonomethoxine (B1681783) emerged as a significant compound within this extensive family, noted for its long-acting properties and broad-spectrum activity against many Gram-positive and Gram-negative bacteria. medchemexpress.comqhdwyp.com Its development represents a refinement in sulfonamide research, aiming for improved efficacy and pharmacokinetic profiles. While some sulfonamides like sulfaquinoxaline (B1682707) found niche applications, for instance, as a coccidiostat in poultry, sulfamonomethoxine established its place in broader therapeutic applications. huvepharma.comresearchgate.net

Evolution of Research Paradigms Surrounding the Compound in Antimicrobial Science

Initial research on sulfamonomethoxine, and sulfonamides in general, was primarily focused on their antibacterial efficacy and mechanism of action. wikipedia.org The understanding that they act as competitive inhibitors of para-aminobenzoic acid (p-ABA) in the folic acid synthesis pathway was a cornerstone of early antimicrobial science. openaccesspub.orgphiphar.com This selective toxicity, targeting a pathway present in bacteria but not in humans (who obtain folate from their diet), was a key paradigm. nih.govwikipedia.org

However, the widespread use of sulfonamides inevitably led to the emergence and spread of bacterial resistance, a phenomenon that has significantly shifted research paradigms. nih.govrupahealth.com Early laboratory studies could readily isolate mutants with resistance, but clinical resistance, particularly in Gram-negative enteric bacteria, was often found to be plasmid-borne. nih.govnih.gov This discovery of horizontal gene transfer as a primary mechanism for resistance dissemination marked a major evolution in the understanding of antimicrobial resistance.

Modern research has delved deep into the molecular basis of this resistance. Key mechanisms identified include:

Target Modification: The acquisition of genes (sul1, sul2, sul3, and sul4) that encode for alternative, drug-resistant variants of the DHPS enzyme. nih.govrupahealth.comnih.gov These resistant enzymes show a pronounced insensitivity to sulfonamides while maintaining their function with the natural substrate, p-ABA. nih.govspringernature.com

Chromosomal Mutations: Mutations in the chromosomal folP gene, which encodes the DHPS enzyme, can also confer resistance by altering the enzyme's active site to reduce its affinity for sulfonamides. rupahealth.com

The combination of sulfamonomethoxine with other drugs, such as trimethoprim (B1683648), represents another research evolution. Trimethoprim inhibits a subsequent step in the folic acid pathway, targeting dihydrofolate reductase. phiphar.comgoogle.com This synergistic combination creates a double blockade of the pathway, enhancing the antimicrobial effect and potentially reducing the development of resistance. qhdwyp.comgoogle.com

Contemporary Research Frontiers and Fundamental Challenges Pertaining to Sulfamonomethoxine Sodium

Current research on sulfamonomethoxine sodium extends beyond its immediate antimicrobial properties and addresses broader scientific and environmental challenges.

Antimicrobial Resistance: The challenge of antimicrobial resistance remains a primary focus. Research is ongoing to understand the prevalence of resistance genes in various bacterial populations, including those in agricultural settings where sulfamonomethoxine is used. yongbangyaoye.com.cnnih.gov Studies are investigating the complex interplay between antibiotic use in livestock and the emergence of resistant strains that could potentially impact human health. nih.gov

Environmental Fate and Ecotoxicology: A significant area of contemporary research is the environmental impact of sulfamonomethoxine. As a portion of the administered drug is excreted unchanged, it can enter the environment through animal waste. unipd.it This has led to studies on its persistence in soil and water systems. yongbangyaoye.com.cnnih.gov Research is actively exploring the degradation of sulfamonomethoxine in aqueous environments using advanced oxidation processes like photo-Fenton oxidation and UV/Oxone treatment. researchgate.netresearchgate.net Furthermore, the ecotoxic effects on non-target organisms, such as plants, are being investigated to understand the broader ecological consequences. unipd.itnih.gov

Analytical Methodology: The need to monitor sulfamonomethoxine residues in food products and the environment has driven the development of sensitive and robust analytical methods. nih.gov Techniques such as high-performance liquid chromatography (HPLC) are being refined for the simultaneous determination of sulfamonomethoxine and its metabolites in various matrices, including milk and fish tissues. nih.govcabidigitallibrary.orgresearchgate.net

Pharmacokinetics and Drug Delivery: Research continues to explore the pharmacokinetic properties of sulfamonomethoxine to optimize its use. researchgate.netbu.edu.eg Novel drug delivery systems, such as multivesicular liposomes, are being investigated to potentially enhance efficacy, prolong drug action, and reduce side effects. google.com

Table 1: Key Research Findings on Sulfamonomethoxine Sodium

Research Area Key Findings References
Mechanism of Action Competitively inhibits dihydropteroate (B1496061) synthase (DHPS), blocking folic acid synthesis in bacteria. medchemexpress.comnih.govrupahealth.com
Antimicrobial Resistance Primarily mediated by the acquisition of sul genes encoding resistant DHPS enzymes and mutations in the folP gene. nih.govrupahealth.comnih.govspringernature.com
Environmental Degradation Can be degraded by advanced oxidation processes such as photo-Fenton and UV/Oxone. researchgate.netresearchgate.net
Ecotoxicology Can have inhibitory effects on the root and shoot elongation of certain plants. nih.gov
Analytical Detection Sensitive methods like HPLC are used for monitoring residues in milk and animal tissues. nih.govcabidigitallibrary.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12N4NaO3S B161108 CID 70503613 CAS No. 38006-08-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

38006-08-5

Molecular Formula

C11H12N4NaO3S

Molecular Weight

303.30 g/mol

IUPAC Name

sodium (4-aminophenyl)sulfonyl-(6-methoxypyrimidin-4-yl)azanide

InChI

InChI=1S/C11H12N4O3S.Na/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9;/h2-7H,12H2,1H3,(H,13,14,15);

InChI Key

APLNGTHIKMFPLN-UHFFFAOYSA-N

Isomeric SMILES

COC1=NC=NC(=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+]

Canonical SMILES

COC1=NC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na]

Appearance

Powder

Pictograms

Irritant; Health Hazard

Origin of Product

United States

Molecular and Mechanistic Basis of Antimicrobial Action of Sulfamonomethoxine Sodium

Enzymatic Inhibition of Dihydropteroate (B1496061) Synthase (DHPS)

The primary mechanism of action for sulfamonomethoxine (B1681783) sodium involves the targeted inhibition of a crucial bacterial enzyme, dihydropteroate synthase (DHPS). sigmaaldrich.commedchemexpress.com This enzyme plays a pivotal role in the bacterial synthesis of folic acid, a vital component for various cellular processes. medchemexpress.commedchemexpress.comchemsrc.com

Competitive Antagonism with Para-aminobenzoic Acid (PABA) in Folate Biosynthesis Pathways

Sulfamonomethoxine sodium functions as a competitive antagonist to para-aminobenzoic acid (PABA). phiphar.comchunovet.comgoogle.comcu.edu.eg Due to its structural similarity to PABA, sulfamonomethoxine can bind to the active site of the DHPS enzyme. phiphar.comchunovet.com This competitive binding prevents PABA from being utilized in the synthesis of dihydrofolic acid, a precursor to folic acid. phiphar.comnih.govmedchemexpress.com By obstructing this step in the folate biosynthesis pathway, sulfamonomethoxine effectively halts the production of essential folate derivatives. medchemexpress.commedchemexpress.comchemsrc.commdpi.com The action of sulfonamides can be counteracted by substances that provide PABA, such as procaine (B135) and tetracaine, or by the presence of pus and tissue decomposition products which can supply necessary growth substances for bacteria. phiphar.comchunovet.com

Consequential Impairment of Bacterial Deoxyribonucleic Acid (DNA) Synthesis and Cellular Proliferation

The inhibition of folic acid synthesis has profound downstream effects on bacterial cells. Folic acid is a necessary cofactor in the synthesis of purines and pyrimidines, which are the fundamental building blocks of deoxyribonucleic acid (DNA). plantgrowthhormones.com By disrupting the folate pathway, sulfamonomethoxine ultimately suppresses the replication of bacterial DNA. plantgrowthhormones.com This interference with DNA synthesis directly inhibits the growth and reproduction of bacteria, leading to a bacteriostatic effect. phiphar.comchunovet.comgoogle.com

Bacteriostatic Modalities of Action

The primary outcome of sulfamonomethoxine sodium's interference with the folate pathway is the inhibition of bacterial growth and multiplication, a characteristic known as bacteriostasis. google.comresearchgate.net Rather than directly killing the bacterial cells, it prevents them from proliferating, allowing the host's immune system to clear the infection. phiphar.comchunovet.comgoogle.com It is considered one of the most potent sulfonamides in terms of its in vivo and in vitro antibacterial activity, and bacteria tend to develop resistance to it slowly. chunovet.comchunovet.comgoogle.com

Table 1: Summary of Sulfamonomethoxine Sodium's Antimicrobial Action

Mechanism Component Description Key Effect
Target Enzyme Dihydropteroate Synthase (DHPS) sigmaaldrich.commedchemexpress.com Inhibition of enzyme activity
Mode of Inhibition Competitive antagonism with Para-aminobenzoic Acid (PABA) phiphar.comchunovet.comgoogle.comcu.edu.eg Blocks PABA utilization
Affected Pathway Folic Acid Biosynthesis medchemexpress.commedchemexpress.comchemsrc.com Halts production of dihydrofolic acid
Downstream Consequence Impaired Deoxyribonucleic Acid (DNA) Synthesis plantgrowthhormones.com Suppresses bacterial DNA replication
Overall Effect Bacteriostatic Action google.comresearchgate.net Inhibits bacterial growth and proliferation

Investigation of Cellular and Subcellular Interventions by Sulfamonomethoxine Sodium

Research into the cellular and subcellular effects of sulfamonomethoxine sodium reveals its targeted impact on bacterial metabolism. Studies have shown that sulfamonomethoxine, often in combination with trimethoprim (B1683648), can inhibit microalgal nutrient assimilation and induce oxidative stress. nih.gov In bacteria, the disruption of the folate pathway is the central intervention. google.comresearchgate.net This specific targeting of a metabolic pathway essential for bacteria but not for the host (which obtains folic acid from the diet) is the basis for its selective antibacterial activity. Further research has explored the cellular disposition of related sulfonamides, indicating that reactive metabolites can bind to the surface of viable white blood cells, a process potentially linked to hypersensitivity reactions. nih.gov

Antimicrobial Resistance Mechanisms and Dynamics Associated with Sulfamonomethoxine Sodium

Biochemical Adaptations Leading to Resistance

Bacterial resistance to sulfamonomethoxine (B1681783) sodium primarily involves adaptations that either reduce the drug's affinity for its target, bypass its inhibitory effect, or actively remove it from the cell.

Alterations in Dihydropteroate (B1496061) Synthase (DHPS) Affinity

The primary target of sulfonamides, including sulfamonomethoxine sodium, is the enzyme dihydropteroate synthase (DHPS). nih.govfrontiersin.orgnih.gov This enzyme is critical for the bacterial synthesis of dihydrofolic acid, a precursor to essential components like purines and nucleic acids. basicmedicalkey.compharmacology2000.com Sulfonamides act as competitive inhibitors of DHPS, mimicking its natural substrate, para-aminobenzoic acid (PABA). phiphar.compharmacology2000.com

A key mechanism of resistance involves mutations in the folP gene, which encodes for DHPS. biorxiv.org These mutations lead to structural changes in the enzyme, particularly in the active site where PABA and sulfonamides bind. nih.govfrontiersin.org The altered enzyme exhibits a significantly lower affinity for sulfonamides while retaining its ability to bind PABA and synthesize dihydrofolic acid. basicmedicalkey.compharmacology2000.com This reduced affinity means that much higher concentrations of the drug are required to inhibit the enzyme, rendering the standard therapeutic doses ineffective. msdvetmanual.com These resistance-conferring mutations can arise spontaneously under selective pressure from the antibiotic. amu.edu.az

Resistance MechanismDescriptionKey Genetic Element
Target Modification Alterations in the DHPS enzyme reduce its binding affinity for sulfamonomethoxine sodium.Mutations in the folP gene
Metabolic Bypass Bacteria overproduce the natural substrate PABA, which outcompetes the sulfonamide for binding to DHPS.Random mutations
Active Efflux Efflux pumps actively transport sulfamonomethoxine sodium out of the bacterial cell.Efflux pump genes (e.g., AcrAB-TolC)

Overproduction of Para-aminobenzoic Acid (PABA) by Microbial Cells

Another significant biochemical strategy for overcoming the action of sulfamonomethoxine sodium is the overproduction of its competitive substrate, PABA. pharmacology2000.combasicmedicalkey.comnih.gov By increasing the intracellular concentration of PABA, bacteria can effectively outcompete the sulfonamide inhibitor for the active site of the DHPS enzyme. msdvetmanual.com

This mechanism is often the result of random mutations that affect the regulatory pathways controlling PABA synthesis. basicmedicalkey.com Even with an unaltered DHPS enzyme, a sufficiently high concentration of PABA can saturate the enzyme, minimizing the inhibitory effect of the sulfonamide. msdvetmanual.com This metabolic bypass strategy allows the bacteria to continue producing folic acid and maintain normal cellular functions despite the presence of the drug. nih.gov

Role of Efflux Pump Systems in Mediating Resistance

Efflux pumps are transport proteins embedded in the bacterial cell membrane that actively extrude a wide variety of toxic substances, including antibiotics like sulfamonomethoxine sodium, from the cell. nih.govnih.govnih.gov This process is an important mechanism of both intrinsic and acquired multidrug resistance in Gram-negative bacteria. nih.gov

Several families of efflux pumps contribute to antibiotic resistance, including the Resistance-Nodulation-Division (RND) superfamily, which is clinically significant. nih.govnih.gov These pumps can recognize and expel a broad range of structurally diverse compounds, preventing them from reaching their intracellular targets and accumulating to toxic levels. nih.gov Overexpression of these efflux pumps, often due to mutations in their regulatory genes, can lead to clinically significant levels of resistance to sulfamonomethoxine sodium and other antimicrobials. la.govnih.gov In some cases, efflux pump genes can be located on mobile genetic elements, facilitating their spread among bacterial populations. mdpi.com

Genetic Determinants and Dissemination of Resistance

The spread of resistance to sulfamonomethoxine sodium is largely driven by the mobility of genetic elements that carry resistance genes. These mechanisms allow for the rapid dissemination of resistance not only within a bacterial species but also across different species and genera.

Horizontal Gene Transfer and Acquisition of Resistance Genes

Horizontal gene transfer (HGT) is a primary driver for the widespread dissemination of sulfonamide resistance. frontiersin.orgnih.govmdpi.com This process involves the transfer of genetic material between bacteria through mechanisms such as conjugation, transformation, and transduction. mdpi.comipb.pt Mobile genetic elements (MGEs) like plasmids, transposons, and integrons play a crucial role in HGT by carrying and transferring antibiotic resistance genes. frontiersin.orgfrontiersin.org

The most common sulfonamide resistance genes transferred horizontally are sul1, sul2, and sul3. frontiersin.orgnih.govscilit.com These genes encode for alternative, drug-resistant forms of DHPS that are not inhibited by sulfonamides. nih.govasm.org The sul1 gene is frequently found within class 1 integrons, which are genetic elements capable of capturing and expressing various resistance gene cassettes. frontiersin.orgnih.gov The presence of sul genes on these mobile elements, often alongside genes conferring resistance to other classes of antibiotics, facilitates the co-selection and spread of multidrug resistance. nih.govnih.gov

Plasmid-Mediated Resistance Mechanisms

Plasmids, which are small, extrachromosomal DNA molecules, are key vectors in the spread of sulfamonomethoxine sodium resistance. pnas.org Resistance plasmids often carry the sul genes that code for sulfonamide-resistant DHPS enzymes. asm.orgpnas.org For instance, the sul2 gene is commonly located on small, non-conjugative plasmids or large, transmissible multiresistance plasmids. nih.govasm.org

Environmental and Ecological Factors Driving Resistance Evolution

The evolution and dissemination of antimicrobial resistance are complex processes influenced by a variety of environmental and ecological factors. For sulfamonomethoxine sodium, its presence in environments such as soil and aquatic ecosystems creates a selective pressure that not only favors the survival of resistant bacteria but also shapes the broader microbial landscape. The interplay between the antibiotic, the native microbial communities, and other co-contaminants can lead to the development of complex resistance patterns, including co-resistance to other antimicrobial agents, and significant shifts in microbial community structure.

Co-resistance Phenotypes with Other Antimicrobial Agents

The genetic elements that confer resistance to sulfamonomethoxine sodium often carry resistance determinants for other classes of antibiotics. This genetic linkage, primarily on mobile genetic elements like plasmids and transposons, is a major driver of multi-drug resistance. mdpi.com The presence of one antibiotic can therefore select for resistance to many.

Plasmid-mediated sulfonamide resistance in intestinal gram-negative bacteria is frequently linked with resistance to ampicillin (B1664943) and tetracycline (B611298). msdvetmanual.com The primary mechanisms for acquired sulfonamide resistance are the acquisition of sul genes (such as sul1, sul2, and sul3), which code for alternative, drug-insensitive versions of the dihydropteroate synthase (DHPS) enzyme. nih.govnih.gov These genes are often found on integrons, which are genetic structures capable of capturing and expressing multiple resistance gene cassettes, contributing significantly to the co-resistance phenomenon. mdpi.com

Research on bacterial pathogens isolated from aquaculture environments highlights the practical implications of this co-resistance. A study on Edwardsiella piscicida from largemouth bass in Guangdong, China, revealed high rates of resistance to sulfamonomethoxine sodium, which occurred alongside resistance to several other critical antibiotics. nih.gov Of the 80 isolates tested, 76.25% demonstrated resistance to more than two types of antibiotics, showcasing extensive multi-drug resistance profiles. nih.gov The isolates showed particularly high co-resistance between sulfonamides and quinolones, such as ciprofloxacin (B1669076). nih.gov

The table below details the resistance rates of E. piscicida to various antibiotics, illustrating the common co-resistance phenotypes observed with sulfonamides, including sodium sulfamonomethoxine. nih.gov

Interactive Data Table: Co-resistance of Edwardsiella piscicida with Sulfonamides Users can filter and sort the data by antibiotic or resistance rate.

Antimicrobial AgentAbbreviationResistance Rate (%)
CiprofloxacinCIP96.25%
Sodium SulfamonomethoxineSSM60-63%
Sulfamethoxazole (B1682508)SME60-63%
Sulfadiazine (B1682646)SDI60-63%
Sulfamethazine (B1682506)SMT60-63%
ThiamphenicolTHI56.25%
FlorfenicolFLO43.75%
EnrofloxacinENR40.00%
DoxycyclineDOX32.50%
FlumequineFLU16.25%
NeomycinNEO1.25%
Data sourced from a study on 80 isolates of E. piscicida. nih.gov

Impact on Microbial Community Structure and Selection Pressure

The introduction of sulfamonomethoxine sodium into an environment exerts a significant selection pressure, leading to profound changes in the structure and function of microbial communities. researchgate.net This impact is observed across diverse ecosystems, from agricultural soils to the gut microbiota of aquatic animals. researchgate.netnih.gov

In soil environments, sulfamonomethoxine (SMM) has been shown to cause a dramatic inhibition of microbial community and metabolism diversity. researchgate.net One study found that SMM was more disruptive to soil microbial systems than tetracycline or ciprofloxacin, and its inhibitory effects lasted for a longer duration. researchgate.net The presence of sulfonamides can alter the abundance of key bacterial phyla. For instance, Proteobacteria, Actinobacteria, and Firmicutes are often the dominant phyla in agricultural soils, and their relative abundances can shift in response to antibiotic contamination. wisdomlib.orgfrontiersin.org The application of manure containing sulfadiazine, a related sulfonamide, led to a dominance of taxa known to include human pathogens, such as Clostridium and Shinella. doi.org

In aquatic environments, sulfamonomethoxine and other sulfonamides also drive significant changes. In estuarine and coastal sediments, sulfonamides, including sulfamonomethoxine, were found to be the second most significant group of antibiotics (after macrolides) in altering microbial community composition. dntb.gov.ua The presence of these antibiotics creates a persistent selection pressure that can lead to the formation of multidrug-resistant bacteria. dntb.gov.ua

Studies on the gut microbiota of Nile tilapia (Oreochromis niloticus) fed with sulfamonomethoxine demonstrated a significant impact on the intestinal microenvironment. nih.govresearchgate.net The addition of SMM to fish feed altered the intestinal microbiota structure, causing a decrease in population richness. nih.gov In the control group, the dominant bacterial phyla were Actinobacteria, Proteobacteria, and Firmicutes, whereas in the SMM-treated groups, the dominant phyla shifted to Firmicutes, Proteobacteria, and Chloroflexi. researchgate.net

The table below summarizes the observed impacts of sulfamonomethoxine on microbial communities in different environments.

Interactive Data Table: Impact of Sulfamonomethoxine on Microbial Communities Users can filter the data by environment or observed impact.

EnvironmentOrganism/SystemKey FindingsReference
SoilPot experimentSMM showed the most dramatic inhibition on microbial community and metabolism diversity compared to tetracycline and ciprofloxacin. researchgate.net
Gut MicrobiotaNile Tilapia (Oreochromis niloticus)SMM addition to feed significantly altered intestinal microbiota structure and decreased population richness. nih.govresearchgate.net
Gut MicrobiotaNile Tilapia (Oreochromis niloticus)Dominant phyla shifted from Actinobacteria/Proteobacteria/Firmicutes to Firmicutes/Proteobacteria/Chloroflexi. researchgate.net
Estuarine SedimentCoastal Sediment (Quanzhou Bay)Sulfonamides (including SMM) were significantly correlated with shifts in microbial community structure. dntb.gov.ua
Constructed WetlandsRhizosphere microcosmsSulfamonomethoxine can stimulate certain bacterial phyla like Proteobacteria and Actinobacteria. frontiersin.org

This selection pressure not only alters species abundance but also affects microbial functions. researchgate.net For example, the presence of sulfonamides can impact crucial biogeochemical cycles, such as the nitrogen cycle, by affecting the abundance and activity of denitrifying bacteria. The continuous exposure of microbial communities to sulfamonomethoxine sodium in the environment is a powerful driver for the evolution and selection of resistant strains, fundamentally altering the ecological balance and increasing the reservoir of resistance genes.

Pharmacokinetic and Metabolic Research of Sulfamonomethoxine Sodium in Biological Systems

Absorption, Distribution, and Elimination Studies

The movement of sulfamonomethoxine (B1681783) sodium through the body is a critical aspect of its pharmacological profile. Researchers have investigated its systemic blood kinetic profiles and how it distributes and accumulates in different tissues.

Systemic Blood Kinetic Profiles in Animal Models

The pharmacokinetic parameters of sulfamonomethoxine vary across different animal species, influencing its efficacy and duration of action. Studies have revealed key differences in how the drug is absorbed, distributed, and eliminated.

In rabbits, following a single intravenous injection, sulfamonomethoxine exhibited a two-compartment model behavior. researchcommons.orgresearchcommons.org The distribution half-life was found to be 0.61 hours, while the elimination half-life was 2.54 hours. researchcommons.org The peak plasma concentration (Cmax) reached 132.72 µg/mL, and the clearance from the body was recorded at a rate of 0.05 L/kg/h. researchcommons.org When administered orally to rabbits, the drug was absorbed rapidly, with a mean absorption half-life of 0.02 hours and an elimination half-life of 1.99 hours. researchcommons.org The Cmax after oral administration was 114.06 µg/ml, achieved at 0.12 hours. researchcommons.org Another study in rabbits reported a biological half-life of 2.94 hours and an area under the curve (AUC) of 537.7 h.µg/mL. google.com

In male Shiba goats, oral administration of sulfamonomethoxine resulted in a Tmax of 5.6 hours, followed by slow elimination. nih.gov A flip-flop phenomenon was observed, where the elimination after intravenous injection was markedly faster (half-life of 1.00 ± 0.11 hr) than after oral administration, indicating that the absorption rate is slower than the elimination rate. nih.gov

Female Holstein milking cows also showed relatively rapid absorption of sulfamonomethoxine after oral administration, with a Tmax of 2.75 hours and an absorption half-life of 3.91 hours. nih.gov

These studies highlight the species-specific nature of sulfamonomethoxine pharmacokinetics.

Interactive Data Table: Pharmacokinetic Parameters of Sulfamonomethoxine in Animal Models

Species Route of Administration Cmax (µg/mL) Tmax (hr) Elimination Half-life (t½β) (hr) Clearance (CL) (L/kg/h) Reference
Rabbits Intravenous 132.72 ± 2.82 - 2.54 ± 0.15 0.05 ± 0.003 researchcommons.org
Rabbits Oral 114.06 0.12 1.99 - researchcommons.org
Rabbits - - - 2.94 - google.com
Male Shiba Goats Oral - 5.6 - - nih.gov
Male Shiba Goats Intravenous - - 1.00 ± 0.11 - nih.gov
Female Holstein Cows Oral - 2.75 ± 0.96 - - nih.gov

Tissue Distribution and Accumulation Patterns

The distribution of sulfamonomethoxine and its metabolites throughout the body determines its concentration at the site of infection and potential for residue accumulation.

In rainbow trout, tissue distribution studies showed the highest levels of sulfadimethoxine (B1681780) (a related sulfonamide) equivalents in the bile, followed by the intestine, liver, blood, skin, kidney, spleen, gill, muscle, and fat. cdnsciencepub.com Metabolite analysis revealed a predominance of N4-acetylated sulfadimethoxine in the bile and liver, while the parent drug was the major constituent in plasma. cdnsciencepub.com

Studies in chickens have also investigated sulfamonomethoxine residue levels in various tissues. researchgate.net After the administration of a related sulfonamide, sulfadimethoxine, to chickens, the highest concentrations were found in the liver, trunk kidney, head kidney, and spleen. researchgate.net

The use of multivesicular liposomes as a delivery system for compound sulfamonomethoxine sodium has been shown to significantly alter its tissue distribution in rabbits. google.com This formulation leads to a much slower drug metabolism rate and prolonged effective blood drug concentration by targeting the reticuloendothelial system, particularly the liver and spleen. google.com This targeted delivery can also reduce drug toxicity, potentially by limiting its entry into the renal cortex. google.com

Biotransformation Pathways and Metabolite Characterization

Sulfamonomethoxine undergoes several metabolic transformations in the body, which play a crucial role in its detoxification and elimination. The primary pathways include acetylation, deacetylation, and conjugation reactions.

N4-Acetylation and Deacetylation Processes

N4-acetylation is a major metabolic pathway for sulfamonomethoxine in many species. researchgate.netakjournals.com In pigs, N4-acetylation is particularly high, with about 80% of the dose excreted in the urine as N4-acetylsulfamonomethoxine. akjournals.com In vitro studies using liver post-mitochondrial supernatants (S-9) have shown that the N4-acetylation rate of sulfamonomethoxine is highest in pigs, followed by rats, and then hens or cows. researchgate.netakjournals.comnih.gov

Conversely, deacetylation of N4-acetylsulfamonomethoxine also occurs. researchgate.netakjournals.com Studies in pigs have demonstrated that after intravenous injection of N4-acetylsulfamonomethoxine, there is a rapid decrease in its plasma concentration and a corresponding rapid increase in the concentration of the deacetylated metabolite, sulfamonomethoxine. researchgate.net This indicates an ongoing acetylation-deacetylation equilibrium. researchgate.net All S-9 fractions from laying hens, female cattle, swine, and rats have been shown to deacetylate N4-acetylsulfamonomethoxine. akjournals.comnih.gov

In turtles (Pseudemys scripta elegans), sulfamonomethoxine is N4-acetylated to an extent of 12% of the dose. tandfonline.comnih.gov

Glucuronidation and Other Conjugation Reactions

Glucuronidation is another significant metabolic pathway for sulfamonomethoxine, particularly in humans, where it accounts for approximately 12% of the metabolism. nih.govvulcanchem.com This process involves the conjugation of glucuronic acid to the N1-position of the sulfonamide, which significantly increases its water solubility and facilitates its urinary excretion. vulcanchem.com N1-glucuronidation can lead to a substantial reduction in protein binding. nih.govvulcanchem.com

In a granular sludge system used for wastewater treatment, glucuronidation of the sulfonamide group was identified as one of the major transformation pathways for sulfamonomethoxine. nih.govresearchgate.net

Alternative Degradation Pathways such as Deamination and SO2 Extrusion

Beyond acetylation and glucuronidation, sulfamonomethoxine can undergo other degradation processes. In a granular sludge system, deamination and SO2 extrusion were identified as two of the five major transformation pathways. nih.govresearchgate.net

Photocatalytic degradation studies have also shed light on other possible breakdown routes. Under UV irradiation, proposed degradation pathways for sulfamonomethoxine include the cleavage of the S-N bond and hydroxylation of the benzene (B151609) and pyrimidine (B1678525) rings. nih.govrsc.org Other studies on the degradation of related sulfonamides have proposed pathways involving the oxidation of the amine group on the aromatic ring. ucl.ac.uk

Influence of Advanced Pharmaceutical Formulations on Pharmacokinetic Parameters (e.g., Liposomal Encapsulation)

The encapsulation of therapeutic agents within advanced pharmaceutical formulations, such as liposomes, represents a strategic approach to modify their pharmacokinetic profiles. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can enhance the therapeutic efficacy and bioavailability of drugs while potentially reducing toxicity. mdpi.com These carrier systems can improve drug solubility, protect the active compound from rapid metabolism, prolong its biological half-life, and alter its distribution within the body. mdpi.comresearchgate.netdovepress.com

Research into liposomal formulations of sulfonamides like sulfamonomethoxine sodium is driven by the goal of overcoming pharmacokinetic limitations of conventional dosage forms. For instance, standard injections of sulfamonomethoxine sodium can have a relatively short half-life google.com. Encapsulating the drug in liposomes can extend its circulation time and improve its accumulation at target sites. dovepress.com A patent for a compound sulfamonomethoxine sodium multivesicular liposome (B1194612) suggests that this formulation can prolong the effective blood drug concentration time and increase the targeting to infection sites. google.com The non-concentric structure of multivesicular liposomes allows for a larger encapsulation volume and a sustained release of the drug. google.com

While specific pharmacokinetic data for sulfamonomethoxine sodium liposomes from peer-reviewed literature is limited, studies on other liposomal drugs provide insight into the expected modifications. Research on liposomal-encapsulated 2,4,6-Trihydroxygeranylacetophenone (tHGA) demonstrated a 2.3-fold increase in relative oral bioavailability compared to the unformulated drug. mdpi.com This improvement was attributed to the liposome's ability to enhance absorption and protect the drug from rapid elimination. mdpi.com Similarly, studies on liposomal levamisole (B84282) in sheep showed that the liposomal formulation achieved a higher maximum plasma concentration (Cmax) compared to the free drug when administered orally or subcutaneously. tubitak.gov.tr Another study involving liposomal doxorubicin (B1662922) reported a significant 7.4-fold increase in the drug's area under the curve (AUC) in tumor tissue, highlighting enhanced drug delivery. nih.gov

These findings underscore the potential of liposomal encapsulation to significantly alter the pharmacokinetic parameters of sulfamonomethoxine sodium. The primary mechanisms include improved absorption, protection from degradation in the gastrointestinal tract, and extended circulation in the bloodstream, which collectively contribute to enhanced bioavailability and sustained therapeutic effect. mdpi.comresearchgate.net

Table 1: Comparative Pharmacokinetic Parameters of Free vs. Liposomal Formulations (Illustrative Data from a Study on tHGA in Rats)

ParameterFree tHGA (Oral)Liposomal tHGA (Oral)Fold Change
Cmax (Maximum Concentration)5.4 ng/mL14.5 ng/mL2.7x Increase
tmax (Time to Maximum Concentration)0.25 h0.25 hNo Change
t1/2 (Elimination Half-life)6.9 h6.6 hSlight Decrease
AUC0–24 (Area Under the Curve)17.6 ng/mL·h40.7 ng/mL·h2.3x Increase
Relative Oral Bioavailability9.1%21.0%2.3x Increase

Data sourced from a study on 2,4,6-Trihydroxygeranylacetophenone (tHGA) and is presented for illustrative purposes to show the potential effects of liposomal encapsulation. mdpi.com

Comparative Pharmacokinetic Analysis with Structurally Related Sulfonamides

The pharmacokinetic properties of sulfonamides can vary considerably based on small differences in their chemical structure, which affect their physicochemical characteristics like pKa and lipophilicity. semanticscholar.orgmsdvetmanual.com Comparative studies between sulfamonomethoxine and other sulfonamides reveal significant differences in their absorption, distribution, and elimination profiles.

A study comparing the oral pharmacokinetics of sulfamonomethoxine (SMM) and sulfadiazine (B1682646) (SDZ) in Holstein cows found that SMM was absorbed significantly faster. nih.govresearchgate.net The time to reach maximum plasma concentration (Tmax) for SMM was 2.75 hours, which was notably earlier than the 5.00 hours observed for SDZ. nih.govresearchgate.net This faster absorption of SMM is attributed to its higher lipophilicity and greater degree of unionization in the rumen environment (pH ~6.5) compared to SDZ. researchgate.net These properties facilitate more rapid passage across the gastrointestinal membranes. researchgate.net

Table 2: Comparative Oral Pharmacokinetic Parameters of Sulfamonomethoxine (SMM) and Sulfadiazine (SDZ) in Holstein Cows

ParameterSulfamonomethoxine (SMM)Sulfadiazine (SDZ)
Tmax (Time to Peak Concentration)2.75 ± 0.96 hr5.00 ± 1.15 hr
Mean Absorption Time (MAT)5.24 ± 0.69 hr5.92 ± 1.11 hr
Half-life of Absorption (t1/2a)3.91 ± 0.51 hr4.51 ± 0.82 hr

Data adapted from studies on female Holstein cows. nih.govresearchgate.net

Further comparisons have been made in other species. In pigs, the pharmacokinetics of mixtures containing sulfamonomethoxine-trimethoprim (SMM-TMP) and sulfamethoxazole-trimethoprim (SMX-TMP) were evaluated. The study indicated that the elimination half-life values were slightly longer for the SMM-TMP and SMX-TMP mixtures compared to a sulfachlorpyridazine-trimethoprim mixture. medigraphic.com Another study in pigs compared sulfadimethoxine (SDM), which is structurally similar to SMM, with sulfamethoxazole (B1682508) (SMX). A significant difference in elimination half-life was observed, with SDM having a much longer half-life (12.9 hours) than SMX (2.5 hours), further demonstrating how structural variations influence drug persistence in the body. nih.gov

The rate and extent of absorption and subsequent elimination of sulfonamides are closely linked to their degree of ionization and lipid solubility. semanticscholar.org For example, a study in goats that compared sulfadimidine, sulfadiazine, and sulfanilamide (B372717) concluded that the absorption rates of highly unionized drugs from the forestomach were markedly higher than less unionized ones. semanticscholar.org Sulfamonomethoxine's physicochemical properties generally place it among the sulfonamides that are well-absorbed and exhibit a relatively long half-life compared to short-acting sulfonamides like sulfamethoxazole. nih.govnih.gov This comparative analysis is crucial for understanding the unique pharmacokinetic profile of sulfamonomethoxine sodium relative to other drugs in its class.

Chemical Synthesis and Derivatization Strategies for Sulfamonomethoxine Sodium and Its Analogues

Synthetic Methodologies for the Core Compound

The preparation of sulfamonomethoxine (B1681783) sodium is typically achieved through a multi-step chemical synthesis. A common method involves the initial synthesis of the parent compound, sulfamonomethoxine, which is then converted to its sodium salt. google.com

One synthetic route begins with the reaction of sulfanilamide (B372717) and 6-chloropyrimidine in a methanol (B129727) solution containing sodium methylate. google.com This reaction is conducted under atmospheric pressure with reflux for a period of 1 to 12 hours, utilizing a solid catalyst. Following the reaction, the solvent is recovered under reduced pressure. The resulting precipitate is dissolved in water, the solid catalyst is filtered off, and the pH of the filtrate is adjusted to 5 with hydrochloric acid. This acidification causes the sulfamonomethoxine to precipitate, which is then collected by filtration. google.com

The conversion to the sodium salt is the final step. The synthesized sulfamonomethoxine is dissolved in purified water with heating and stirring. A 20% aqueous sodium hydroxide (B78521) solution is slowly added to adjust the pH to a range of 9 to 10, ensuring the complete dissolution of the sulfamonomethoxine. google.com The solution is then decolorized with activated carbon, filtered, and the water is partially removed from the filtrate by vacuum. Finally, a solvent such as a Virahol/acetone mixture is added to the concentrated filtrate, causing the sulfamonomethoxine sodium to crystallize. The white solid product is then collected by filtration. google.com

Rational Design and Synthesis of Novel Sulfamonomethoxine Sodium Derivatives

The rational design of new chemical entities based on the sulfamonomethoxine scaffold is a key strategy for discovering compounds with improved characteristics. a2bchem.com By modifying the core structure, researchers aim to modulate antimicrobial activity, enhance stability, or alter pharmacokinetic properties. a2bchem.commsdvetmanual.com

Structural modification of the sulfamonomethoxine molecule can lead to derivatives with altered biological profiles. One approach involves coupling the sulfonamide with other bioactive molecules. For instance, researchers have synthesized a new series of derivatives by coupling sulfonamides, including sulfamonomethoxine sodium, with gallic acid (GA). plos.orgscielo.br GA is known for its antioxidant and anti-inflammatory properties, but its hydrophilicity can limit its bioactivity. plos.org By introducing lipophilic compounds like sulfonamides, the pharmacological effects may be improved. plos.org

An example of such a derivative is the sulfonamido-based gallate JJYMD-C, synthesized from GA and sulfamonomethoxine sodium. scielo.brscielo.br The synthesis involves a three-step process starting from gallic acid. scielo.br This modification aims to leverage the properties of both parent molecules, potentially leading to compounds with enhanced or novel therapeutic applications. scielo.br

Synthesis of a Sulfamonomethoxine Derivative (JJYMD-C)
StepReactantsReagents/ConditionsProductReference
aGallic AcidAcetyl oxide, oil bath, 120°C3,4,5-Triacetoxybenzoic acid scielo.br
b3,4,5-Triacetoxybenzoic acidThionyl chloride (SOCl₂), oil bath, 80°C3,4,5-Triacetoxybenzoyl chloride scielo.br
c3,4,5-Triacetoxybenzoyl chloride, Sulfamonomethoxine sodiumTetrahydrofuran, Pyridine, Ice bath (0°C)JJYMD-C (3,4,5-Triacetoxy-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]-phenyl}benzamide) scielo.br

The synthesis of conjugates and pro-drugs represents a strategic approach to improve the delivery and efficacy of therapeutic agents. While broad services exist for conjugating small molecules like sulfamonomethoxine to antibodies, peptides, or oligonucleotides, specific published examples for sulfamonomethoxine are limited. biosyn.com

However, the aforementioned synthesis of JJYMD-C from gallic acid and sulfamonomethoxine sodium can be considered a form of conjugation. scielo.brscielo.br This strategy combines two distinct molecules to create a new chemical entity with potentially synergistic or improved properties. Another potential strategy involves the N-acylation of the sulfonamide group to create pro-drugs, which can improve properties like aqueous solubility. nih.gov These pro-drugs are designed to be metabolically cleaved in vivo to release the active parent drug. nih.gov

Structural Modifications for Modulating Antimicrobial Activity or Stability

Application of Isotopic Labeling in Synthesis (e.g., Sulfamonomethoxine 13C6)

Isotopic labeling is a powerful tool used in various scientific studies, including environmental fate analysis and metabolic research. nih.govresearchgate.net The synthesis of isotopically labeled compounds like Sulfamonomethoxine-¹³C₆ allows researchers to trace the molecule through complex systems. nih.govchemsrc.com

A reported method for synthesizing [phenyl-ring-¹³C]-labeled sulfamonomethoxine (SMM) utilizes commercially available, uniformly ¹³C-labeled aniline (B41778) as the starting material. nih.govresearchgate.net The synthesis can be achieved through either a four-step or a five-step reaction sequence. nih.govresearchgate.net

The four-step pathway involves the condensation of labeled N-acetylsulfanilyl chloride with the appropriate aminoheterocycle. nih.govresearchgate.net The five-step pathway proceeds via the condensation of a labeled N-acetylsulfonamide with a chloroheterocycle. nih.govresearchgate.net These methods have been shown to produce the desired labeled sulfonamides, including SMM, with high purity (>98.0%) and good yields. nih.govresearchgate.net The synthesis of carbon-14 (B1195169) labeled SMM follows similar pathways. nih.gov The availability of these labeled compounds is crucial for studies on their environmental behavior, transformation, and bioaccumulation. nih.govresearchgate.net

Synthesis of Isotopically Labeled Sulfamonomethoxine (SMM)
IsotopeStarting MaterialGeneral MethodYield ([¹³C]-SMM)PurityReference
¹³C (phenyl-ring)Uniformly [¹³C]-labeled anilineFour-step (condensation of labeled N-acetylsulfanilyl chloride and aminoheterocycle) or five-step (condensation of labeled N-acetylsulfonamide and chloroheterocycle) reactions.28.1–54.1%>98.0% nih.govresearchgate.net
¹⁴C (phenyl-ring)Uniformly [¹⁴C]-labeled anilineFour-step (condensation of labeled N-acetylsulfanilyl chloride and aminoheterocycle) or five-step (condensation of labeled N-acetylsulfonamide and chloroheterocycle) reactions.5.0–22.5%>98.0% nih.govresearchgate.net

Environmental Occurrence, Fate, and Degradation Pathways of Sulfamonomethoxine Sodium

Environmental Persistence and Distribution in Aquatic and Terrestrial Ecosystems

Sulfamonomethoxine (B1681783), a sulfonamide antibiotic, exhibits significant environmental persistence, leading to its widespread detection in various environmental compartments. researchgate.netmdpi.com Due to its use in human and veterinary medicine, it is continuously released into the environment through wastewater and agricultural runoff. mdpi.comnih.gov Conventional wastewater treatment plants are often ineffective at completely removing these compounds, allowing them to enter aquatic ecosystems such as rivers and groundwater at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). researchgate.netmdpi.comsci-hub.se For instance, sulfamonomethoxine has been detected in sewage at concentrations up to 100 µg/L and in river waters at levels around 35.1 ng/L. sci-hub.se

The physicochemical properties of sulfonamides, including sulfamonomethoxine, contribute to their environmental mobility. They generally possess high water solubility and exhibit low adsorption to soil and sediment, which facilitates their transport into aquatic systems. researchgate.net Once in the environment, these compounds are not readily decomposed, leading to their high detection rates. researchgate.net The persistence of these antibiotics in soil, stemming from the excretion of unchanged compounds by animals, allows for their subsequent release into the biosphere and aquatic environments through leaching. mdpi.com This continuous input and persistence can lead to the accumulation of these drugs in soil and their potential translocation into plants, especially in areas where polluted water is used for irrigation. researchgate.net The presence of sulfamonomethoxine and other antibiotics in the environment is a growing concern due to the potential for promoting antibiotic resistance in microbial communities. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Remediation

The limited effectiveness of traditional wastewater treatment methods in removing persistent compounds like sulfamonomethoxine has spurred research into alternative technologies, such as Advanced Oxidation Processes (AOPs). researchgate.netresearchgate.net AOPs are characterized by the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), which can non-selectively degrade a wide range of organic pollutants. researchgate.netucl.ac.uk

The photo-Fenton process, a type of AOP, has proven highly effective in degrading sulfamonomethoxine sodium (SMMS). researchgate.net This process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under UV light to generate powerful hydroxyl radicals. researchgate.netresearchgate.net Studies have shown that the degradation of SMMS by the photo-Fenton process follows pseudo-first-order kinetics. researchgate.net

Optimal conditions for the degradation of SMMS using this method have been identified. For an initial SMMS concentration of 4.53 mg/L, the highest degradation efficiency of 98.5% was achieved under the following conditions: a pH of 4.0, a temperature of 25°C, an H₂O₂ concentration of 0.49 mmol/L, and a Fe²⁺ concentration of 19.51 µmol/L. researchgate.net The process also demonstrates a low apparent activation energy of 23.95 kJ/mol, indicating its efficiency. researchgate.net Furthermore, the mineralization of the organic compound, measured by the chemical oxygen demand (COD), showed a 99% decrease after 120 minutes of treatment, signifying near-complete conversion to inorganic substances. researchgate.net

Table 1: Optimal Conditions for Photo-Fenton Degradation of Sulfamonomethoxine Sodium

Parameter Optimal Value
Initial SMMS Concentration 4.53 mg/L
pH 4.0
Temperature 25°C
H₂O₂ Concentration 0.49 mmol/L
Fe²⁺ Concentration 19.51 µmol/L
Degradation Efficiency 98.5%
Mineralization (COD reduction) 99% after 120 min

Data sourced from a study on the photo-Fenton oxidation of SMMS. researchgate.net

Another effective AOP for the degradation of sulfamonomethoxine is the combination of ultraviolet (UV) illumination and Oxone. researchgate.net Oxone, a stable, water-soluble compound, is activated by UV light to produce potent sulfate-free radicals (SO₄⁻•). researchgate.net

Research has demonstrated that this process can achieve a 96.78% removal of a 5 mg/L solution of sulfamonomethoxine within 90 minutes when 10 mmol/L of Oxone is used. researchgate.net The mineralization of the parent compound was also significant, with the total organic carbon (TOC) decreasing by 89.01% after a 90-minute reaction time. researchgate.net The kinetics of the degradation process under optimal conditions were also studied. researchgate.net The combination of UV and in-situ electrochemical oxidation has also been shown to be more effective for sulfonamide degradation than either process alone, especially for treating real wastewater across various pH levels. mdpi.com

Table 2: UV/Oxone Process Efficiency for Sulfamonomethoxine Degradation

Parameter Value
Initial SMM Concentration 5 mg/L
Oxone Concentration 10 mmol/L
Reaction Time 90 min
Removal Efficiency 96.78%
TOC Reduction 89.01%

Data from a study on the UV/Oxone degradation of SMM. researchgate.net

In the UV/Oxone process, a general reaction pathway has been proposed where the sulfate radical (SO₄⁻•) plays a critical role in the degradation process. researchgate.net Similarly, in other AOPs like the HA/Fe(II)/PMS process, three main transformation pathways have been identified for a related sulfonamide, sulfamethoxazole (B1682508). ucl.ac.uk These pathways include the cleavage of the S-N bond, oxidation of the amine group on the aromatic ring, and hydroxylation of the benzene (B151609) ring. ucl.ac.uk While specific intermediates for sulfamonomethoxine were not detailed in the provided search results, the degradation pathways of similar sulfonamides suggest that the breakdown involves the fragmentation of the molecule at these key functional groups. ucl.ac.uk Further research using techniques like liquid chromatography-mass spectrometry is necessary to fully elucidate the specific intermediate products formed during the degradation of sulfamonomethoxine by various AOPs. sci-hub.seresearchgate.net

Ultraviolet (UV)/Oxone Oxidative Degradation Processes

Microbial Biotransformation and Mineralization in Environmental Matrices

Beyond chemical degradation, microbial processes play a significant role in the fate of sulfamonomethoxine in the environment. Biotransformation, the alteration of a substance through the metabolic activities of microorganisms, is a key mechanism for the removal of this antibiotic in certain biological treatment systems. nih.govresearchgate.net

Aerobic granular sludge (AGS) systems are a promising biotechnology for treating wastewater containing antibiotics like sulfamonomethoxine. nih.govresearchgate.net In these systems, biodegradation has been found to be a more significant removal mechanism than physical adsorption. nih.govresearchgate.net

Studies on the biotransformation of sulfamonomethoxine in AGS systems have revealed several key mechanisms. nih.govresearchgate.net The process is influenced by various factors, including the presence of different nitrogen compounds. nih.govresearchgate.net For instance, removal rates were higher in the presence of hydroxylamine (B1172632) (NH₂OH) and ammonium (B1175870) chloride (NH₄Cl) compared to sodium nitrate (B79036) (NaNO₃) and sodium nitrite (B80452) (NaNO₂). nih.govresearchgate.net This suggests that certain microbial processes, like nitrification, are linked to the breakdown of the antibiotic. researchgate.net Enzymes such as ammonia (B1221849) monooxygenase (AMO) and cytochrome P450 (CYP450) have been shown to co-metabolize sulfamonomethoxine. nih.govresearchgate.net

Analysis has identified five major biotransformation pathways for sulfamonomethoxine in AGS systems:

Acetylation of the arylamine group

Glucuronidation of the sulfonamide group

Deamination

SO₂ extrusion

δ cleavage nih.govresearchgate.net

The detection of specific transformation products has also pointed to a new biotransformation pathway mediated by hydroxylamine oxidoreductase (HAO). nih.govresearchgate.net These findings highlight the complex interactions between microbial communities and sulfamonomethoxine, leading to its breakdown in advanced wastewater treatment systems. nih.govresearchgate.net

Synergistic Activities of Nitrifying Microorganisms in Degradation

The biodegradation of sulfamonomethoxine in the environment is significantly influenced by the synergistic activities of microbial communities, particularly nitrifying microorganisms. Nitrifying systems, which are crucial for nitrogen cycling in both natural and engineered ecosystems, can effectively degrade sulfonamide antibiotics through processes like cometabolism. uq.edu.auresearchgate.net This process involves the breakdown of a compound by a microorganism that gains no energy from the transformation.

Ammonia-oxidizing bacteria (AOB) are primary contributors to the degradation of sulfonamides. uq.edu.auresearchgate.net The degradation is often linked to the activity of AOB, which oxidize ammonia to hydroxylamine and then to nitrite. acs.org Studies on related sulfonamides like sulfamethoxazole (SMX) and sulfadiazine (B1682646) (SDZ) have shown that their removal is primarily due to the cometabolic activity of AOB, with limited contributions from heterotrophic bacteria or nitrite-oxidizing bacteria (NOB). uq.edu.auresearchgate.net For instance, research on an enriched nitrifying sludge demonstrated that the degradation of SDZ was mainly driven by the cometabolism of AOB. uq.edu.au

The presence of specific substrates can enhance the degradation process. Batch tests investigating sulfamonomethoxine (SMM) removal revealed that the process was significantly favored by the presence of hydroxylamine and ammonium (NH₄Cl), followed by nitrate (NaNO₃) and nitrite (NaNO₂). researchgate.net The removal rates were observed in the order of hydroxylamine > ammonium > nitrate > nitrite, highlighting the critical role of ammonia oxidation intermediates in facilitating SMM biotransformation. researchgate.net This suggests a cooperative relationship where the metabolic activities of nitrifying bacteria create favorable conditions for the breakdown of the antibiotic. The cooperation among different nitrifying microorganisms can lead to the irreversible biotransformation of sulfamonomethoxine. acs.org

Enzymatic Biotransformation Mechanisms (e.g., Ammonia Monooxygenase, Cytochrome P450)

The breakdown of sulfamonomethoxine at a molecular level is carried out by specific enzymes that facilitate its transformation. Key enzymes implicated in this process include ammonia monooxygenase (AMO), hydroxylamine oxidoreductase (HAO), and cytochrome P450 (CYP450). researchgate.net

Ammonia Monooxygenase (AMO): This enzyme, central to the function of ammonia-oxidizing bacteria (AOB), initiates the nitrification process by oxidizing ammonia to hydroxylamine. acs.org It has been demonstrated that AMO can also co-metabolize sulfamonomethoxine. researchgate.net This co-metabolism occurs because AMO has a broad substrate specificity, allowing it to fortuitously oxidize other compounds like SMM while acting on its primary substrate, ammonia.

Hydroxylamine Oxidoreductase (HAO): Following the action of AMO, HAO further oxidizes hydroxylamine to nitrite. acs.org Research indicates that hydroxylamine and HAO play a significant role in the biotransformation of SMM. researchgate.net The hydroxylamine-mediated biotransformation of SMM was found to be more effective than other pathways, and the detection of a specific transformation product (TP202) in hydroxylamine-fed experiments pointed to a novel biotransformation pathway mediated by HAO. researchgate.net

Cytochrome P450 (CYP450): This is a large and diverse group of enzymes responsible for the metabolism of a wide variety of compounds. nih.gov Studies have confirmed that cytochrome P450 is capable of co-metabolizing sulfamonomethoxine. researchgate.net In some bacteria, such as Rhodococcus sp., cytochrome P450 monooxygenases are involved in the degradation of various pollutants, including antibiotics. scispace.comfrontiersin.org

The biotransformation of SMM proceeds through several major pathways, including acetylation of the arylamine group, glucuronidation of the sulfonamide group, deamination, SO₂ extrusion, and cleavage of the δ bond. researchgate.net

Sorption Dynamics with Microbial Cells and Extracellular Polymeric Substances (EPS)

The fate of sulfamonomethoxine in aquatic and soil environments is also governed by its sorption to solids, particularly microbial biomass and the extracellular polymeric substances (EPS) they produce. While biodegradation is the primary removal mechanism, sorption plays a notable role in the compound's distribution and bioavailability. researchgate.netnih.gov

EPS are complex biopolymers secreted by microorganisms, forming a matrix that surrounds the cells. frontiersin.org This matrix acts as the first barrier for microbial cells, directly interacting with antibiotics in the environment. frontiersin.org The sorption of sulfamonomethoxine to activated sludge is influenced by the composition of EPS. Microbial cells covered with tightly bound EPS (TB-EPS) exhibit a higher adsorption capacity for SMM compared to cells with both loosely bound EPS (LB-EPS) and TB-EPS, or the microbial cells alone. researchgate.net Spectroscopic analyses have shown that SMM can interact with various components within the EPS matrix, including aromatic protein compounds, fulvic acid-like substances, protein amide II, and nucleic acids. researchgate.net

The affinity of sulfonamides for activated sludge is generally low due to their anionic nature at typical environmental pH levels. nih.gov However, sorption still occurs, and the process can be described by linear or Freundlich adsorption isotherms. nih.gov For sulfamonomethoxine, the linear distribution coefficient (Kd), which quantifies the extent of sorption, was determined to be 55.7 ± 2.2 mL/g in one study with activated sludge. nih.gov The sorption affinity for sulfonamides to sterilized sludge follows the order: sulfadimethoxine (B1681780) > sulfamonomethoxine > sulfamethoxazole. nih.gov Although sorption can temporarily remove the antibiotic from the water column, the process is often reversible, meaning the sorbed compounds can be released back into the environment. nih.gov

Table 1: Sorption Coefficients for Sulfonamides in Activated Sludge

Antibiotic Linear Distribution Coefficient (Kd) (mL/g)
Sulfamonomethoxine (SMM) 55.7 ± 2.2
Sulfamethoxazole (SMX) 28.6 ± 1.9
Sulfadimethoxine (SDM) 110.0 ± 4.6

Source: nih.gov

Ecological Impact of Environmental Residues on Non-Target Organisms (e.g., Microalgae Growth and Nutrient Assimilation)

Environmental residues of sulfamonomethoxine, even at low concentrations, can have significant ecological impacts on non-target organisms, particularly primary producers like microalgae. nih.govresearchgate.net Microalgae are crucial to aquatic food webs and ecosystem health, and their inhibition can have cascading effects.

Studies on the microalga Chlorella pyrenoidosa have revealed the complex toxic effects of SMM. Long-term exposure to environmentally relevant concentrations (e.g., 5 μg/L) can significantly inhibit microalgal nutrient assimilation and induce oxidative stress. nih.gov However, the microalgae may exhibit self-adaptation over time, with recovery observed after an initial period of stress. nih.gov At higher concentrations (500 μg/L), while the microalgae might adapt to interferences in nutrient assimilation, a significant portion of the SMM can remain in the environment, leading to sustained oxidative stress. nih.gov

The toxicity of SMM can be exacerbated when it is present with other compounds. For example, in co-exposure with trimethoprim (B1683648) (a synergist), the combined toxicity significantly impairs microalgal nutrient assimilation and reduces the degradation efficiency of SMM. nih.gov This synergistic effect leads to markedly inhibited growth and proliferation of the microalgae. nih.gov Sustained and severe oxidative stress is identified as the primary cause of these adverse effects. nih.gov

Research has also shown that sulfamonomethoxine can be more toxic to some microalgae, like I. galbana, than to other aquatic organisms such as Daphnia and fish, indicating that this antibiotic could pose a considerable risk to aquatic primary producers. pdx.edu The toxic effects are not limited to growth inhibition; SMM can also interfere with key physiological processes. For instance, exposure to SMM has been shown to inhibit photosynthetic activity and the activities of nitrogen-assimilating enzymes in microalgae. nih.gov

Table 2: Ecotoxicological Effects of Sulfamonomethoxine Sodium on Various Organisms

Organism Effect Concentration Finding Source
Chlorella pyrenoidosa Nutrient Assimilation & Oxidative Stress 5 μg/L Significant inhibition and stress observed at day 7, with recovery by day 15. nih.gov
Chlorella pyrenoidosa Growth & Proliferation (with Trimethoprim) 500 μg/L Markedly inhibited growth (9.15%) and proliferation (17.7%). nih.gov
Chinese cabbage (Brassica campestris L.) Root Elongation IC₅₀: 27.1 mg/kg Chinese cabbage was the most sensitive plant to SMMS toxicity among the three tested. nih.gov
Wheat (Triticum aestivum L.) Root & Shoot Elongation Not specified Markedly significant inhibition observed. nih.gov
Tomato (Cyphomandra betacea) Root & Shoot Elongation Not specified Markedly significant inhibition observed. nih.gov

IC₅₀: The concentration of a drug that gives half-maximal response.

Advanced Analytical Methodologies for Detection and Quantification of Sulfamonomethoxine Sodium

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, and several of its modalities are extensively used for the analysis of sulfamonomethoxine (B1681783) sodium. mdpi.com These techniques separate the components of a mixture based on their differential distribution between a stationary phase and a mobile phase. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the determination of sulfonamides, including sulfamonomethoxine sodium. researchgate.netnih.govresearchgate.net Its versatility is enhanced by coupling it with a range of detectors, each offering distinct advantages in terms of sensitivity and selectivity. mdpi.com

Ultraviolet (UV) Detection: HPLC with UV detection is a common and robust method for quantifying sulfamonomethoxine sodium. nih.govresearchgate.net The method's sensitivity is often sufficient for detecting residues in various food matrices. researchgate.net For instance, an HPLC-UV method was developed for the simultaneous determination of sulfacetamide, sulfadiazine (B1682646), sulfathiazole, sulfapyridine, sulfamerazine, sulfamethizole, sulfamethazine (B1682506), sulfachloropyridazine, sulfamethoxazole (B1682508), sulfamonomethoxine, sulfisoxazole, sulfadimethoxine (B1681780), sulfaquinoxaline (B1682707), sulfamethoxydiazine, sulfisomidine, and sulfachloropyrazine in animal feed. nih.gov In another study, a rapid HPLC method with a photodiode array detector was used to determine sulfamonomethoxine, sulfadimethoxine, and sulfaquinoxaline in eggs without the use of organic solvents. researchgate.net

Fluorescence Detection (FLD): For enhanced sensitivity, HPLC can be coupled with a fluorescence detector. nih.govscience.gov This often requires a pre-column derivatization step to convert the non-fluorescent sulfonamides into fluorescent derivatives. nih.gov Fluorescamine (B152294) is a common derivatizing agent used for this purpose. nih.gov A validated HPLC-FLD method demonstrated satisfactory recoveries and low limits of detection for various sulfonamides in feed. nih.gov The sensitivity of HPLC-FLD can be comparable to or even exceed that of other detection methods, making it suitable for trace-level analysis. nih.gov

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry (HPLC-MS) or tandem mass spectrometry (HPLC-MS/MS) provides the highest level of selectivity and sensitivity, making it the gold standard for confirmatory analysis. researchgate.netresearchgate.net These methods can simultaneously identify and quantify multiple veterinary drug residues, including sulfamonomethoxine, in complex matrices like eggs and honey. researchgate.netresearchgate.net The high specificity of MS detection minimizes interference from matrix components, ensuring reliable results. researchgate.net

Technique Detector Matrix Key Findings Citation
HPLCUVAnimal FeedSimultaneous determination of 16 sulfonamides. nih.gov
HPLCPhotodiode ArrayEggsRapid determination without organic solvents. researchgate.net
HPLCFluorescence (FLD)FeedHigh sensitivity with pre-column derivatization. nih.gov
HPLCMass Spectrometry (MS/MS)Eggs, HoneyHigh selectivity and sensitivity for multi-residue analysis. researchgate.netresearchgate.net

Thin-Layer Chromatography (TLC) is a simpler, cost-effective chromatographic technique that can be used for the screening and identification of sulfonamides. researchgate.netnih.gov While not as quantitative as HPLC, TLC is valuable for rapid analysis and can be used in laboratories with limited instrumentation. The separation is achieved on a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. Visualization of the separated sulfonamides can be accomplished using UV light after treatment with a visualizing agent like fluorescamine. Official monographs sometimes include TLC methods for purity testing and identification of related substances in sulfamonomethoxine. nihs.go.jp

Application Key Features Visualization Citation
ScreeningCost-effective, rapid analysisUV light after fluorescamine treatment
IdentificationIdentification of sulfonamides in various samples- nih.gov
Purity TestingDetection of related substances in bulk drugUV light (254 nm) nihs.go.jp

Gas Chromatography (GC) is another powerful separation technique, but it is typically used for volatile and thermally stable compounds. mdpi.comdairyst.net.cn Since sulfonamides like sulfamonomethoxine are generally non-volatile, a derivatization step is necessary to convert them into more volatile forms before GC analysis. nih.govsigmaaldrich.com This process can add complexity to the analytical workflow. sigmaaldrich.com GC coupled with mass spectrometry (GC-MS) can provide high sensitivity and specificity for the determination of sulfonamide derivatives. nih.gov For example, a method for the determination of sulfamethazine in animal tissues involved a double derivatization process (methylation and silylation) followed by GC-MS analysis. nih.gov

Thin-Layer Chromatography (TLC) Applications

Electrophoretic Separation Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) has emerged as a powerful analytical tool for the separation of a wide range of molecules, including pharmaceuticals like sulfamonomethoxine sodium. science.govtandfonline.comtandfonline.com CE offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples. capes.gov.br The separation in CE is based on the differential migration of charged species in an electric field within a narrow capillary. tandfonline.comtandfonline.com

Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for the analysis of sulfonamides. tandfonline.comtandfonline.com A study demonstrated the successful separation of 12 sulfonamides, including sulfamonomethoxine sodium, in chicken samples using CE with UV detection. The method's sensitivity was significantly enhanced by employing an online preconcentration technique called field-amplified sample stacking (FASS). Another approach involves coupling CE with laser-induced fluorescence detection for screening purposes, followed by liquid chromatography-tandem mass spectrometry for confirmation. capes.gov.br

CE Mode Detection Matrix Key Findings Citation
CZEUVChicken SamplesSensitive analysis with FASS preconcentration.
CELaser-Induced FluorescenceLiverFast and robust screening method. capes.gov.br
CEDiode ArrayEnvironmental WaterComparison of detection systems for improved LODs. science.gov

Advanced Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow for detecting sulfamonomethoxine sodium, as it serves to isolate the analyte from complex matrices and preconcentrate it to detectable levels.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that offers high extraction efficiency. sci-hub.st A modern variation of this technique, Magnetic Solid-Phase Extraction (MSPE), utilizes magnetic adsorbents, which simplifies the extraction process by allowing for easy separation of the adsorbent from the sample solution using an external magnet. sci-hub.strsc.orgnih.govresearchgate.net This method is faster and more convenient than traditional SPE. rsc.org

Various magnetic materials have been developed as adsorbents for the extraction of sulfonamides. These include magnetic mesoporous carbon, which has been successfully used for the determination of sulfamonomethoxine and other sulfonamides in aquaculture wastewater. nih.gov Another example is the use of ionic liquid-modified magnetic polymer microspheres for the extraction of sulfamonomethoxine sodium from urine samples. mdpi.com Furthermore, magnetic hierarchical molecularly imprinted polymers have been fabricated for the specific extraction and determination of sulfonamides in milk and water samples. These advanced materials often exhibit high surface areas and specific binding affinities for the target analytes, leading to high extraction recoveries and improved analytical sensitivity. nih.gov

Adsorbent Material Application Key Advantages Citation
Magnetic Mesoporous CarbonAquaculture WastewaterHigh surface area, rich active functional groups. nih.gov
Ionic Liquid-Modified Magnetic PolymerUrine SamplesHigher purification ability and extraction recovery. mdpi.com
Magnetic Hierarchical Molecularly Imprinted PolymerMilk and Water SamplesHighly specific recognition, rapid isolation.
Polypyrrole/Silica/Magnetite NanoparticlesWater SamplesSimple and fast separation. sci-hub.st
Core-shell Magnetite and Molybdenum Disulfide NanocompositeWater and Animal-derived Food SamplesEnhanced adsorption through electrostatic interaction. researchgate.net

Matrix Solid Phase Dispersion (MSPD)

Matrix Solid Phase Dispersion (MSPD) is an advanced sample preparation technique that integrates sample homogenization, extraction, and purification into a single, efficient process. nih.govmdpi.comagriculturejournals.cz Developed in 1989, MSPD is particularly effective for solid, semi-solid, and viscous sample matrices, which are often challenging to analyze using conventional methods. agriculturejournals.czmdpi.com The core principle of MSPD involves blending the sample directly with a solid-phase sorbent (dispersant). mdpi.comresearchgate.net This mechanical blending disrupts the sample architecture, breaking down cells and dispersing the sample components over the surface of the sorbent material. nih.govagriculturejournals.cz This creates a combined matrix/sorbent blend that can be packed into a column, similar to a solid-phase extraction (SPE) cartridge. edulll.gr Analytes of interest, such as sulfamonomethoxine sodium, are then selectively eluted from this column using appropriate solvents, while interfering substances are retained. agriculturejournals.cz

The MSPD technique offers significant advantages, including reduced solvent consumption (up to 95% less) and shorter analysis times (around 90% less) compared to classical extraction methods. agriculturejournals.cz It is a versatile method, with the choice of sorbent and elution solvents being adaptable to the specific analyte and matrix. agriculturejournals.cz Common sorbents used for the extraction of sulfonamides include C18-bonded silica, diatomaceous earth, neutral aluminum oxide, and silica. nih.govmdpi.comnih.govnih.gov

For the analysis of sulfamonomethoxine and other sulfonamides in animal tissues and food products, MSPD has proven to be a robust and efficient extraction method. nih.govresearchgate.net

In Chicken Tissue: A study detailing the determination of six sulfonamides, including sulfamonomethoxine, used neutral aluminum oxide as the MSPD sorbent. The target compounds were effectively isolated in a single step by eluting with a 70% (v/v) aqueous ethanol (B145695) solution, which streamlined the process by eliminating the need for sorbent conditioning and washing steps. nih.gov

In Beef and Pork: An MSPD method was developed for twelve sulfonamides, including sulfamonomethoxine. The study compared various extraction solvents and found that a mixture of dichloromethane (B109758) and ethyl acetate (B1210297) (9:1, v/v) provided the best performance for separation and reproducibility, with recovery rates between 87.7% and 99.3%. koreascience.kr

In Honey: Sulfonamides have been extracted from honey using MSPD with diatomaceous earth as the dispersant, achieving accuracy rates over 70%. nih.gov

In Mussels: For complex matrices like mussels, a method using silica as the dispersant was developed. The clean-up was enhanced by using a layered mixture of Florisil, C18, and primary secondary amine (PSA) in the column. mdpi.com

The MSPD mechanism combines sample homogenization, cellular disruption, extraction, fractionation, and purification into one unified process, making it a powerful tool for residue analysis in complex food matrices. nih.gov

Method Validation and Performance Characteristics (e.g., Linearity, Reproducibility, Detection Limits)

The validation of analytical methods is crucial to ensure their reliability, accuracy, and fitness for purpose. For sulfamonomethoxine sodium, various studies have established key performance characteristics, demonstrating the robustness of modern analytical techniques. These characteristics include linearity, reproducibility, and detection limits.

Linearity An analytical method's linearity is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a regression analysis, with the correlation coefficient (r or r²) being a key indicator.

A high-performance liquid chromatography (HPLC) method demonstrated excellent linearity for sulfamonomethoxine sodium over a concentration range of 10 to 500 µg/mL. cabidigitallibrary.org The analysis yielded a regression equation of Y = 38441X + 30952 and a correlation coefficient (r) of 0.9999, indicating a strong linear relationship. cabidigitallibrary.org Other studies analyzing multiple sulfonamides have also reported high correlation coefficients, often exceeding 0.995, across various matrices like feed and honey. mdpi.comqcap-egypt.com For instance, a method for analyzing sulfonamides in swine muscle confirmed linearity in the range of 5 ng/mL to 150 µg/kg for matrix-matched calibration curves. imeko.org

Reproducibility Reproducibility measures the precision of a method by assessing the closeness of agreement between results of the same sample tested under different conditions (e.g., by different analysts, on different days). It is commonly expressed as the relative standard deviation (RSD).

Methods for sulfamonomethoxine sodium have shown high reproducibility. One HPLC method reported an RSD of just 0.3% for the repeated analysis of a test sample. cabidigitallibrary.org In a study analyzing six sulfonamides in chicken tissue using an MSPD-HPLC method, the RSDs were found to be between 0.5% and 8.6%. nih.gov For sulfonamides in organic fertilizers, the method's reproducibility (within-laboratory) was in the range of 7.94–18.55%. mdpi.com

Detection and Quantification Limits The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. mdpi.com

These limits vary depending on the complexity of the matrix and the sophistication of the analytical instrumentation. For sulfamonomethoxine, reported detection limits are often in the low microgram per kilogram (µg/kg) or parts per billion (ppb) range.

In fish tissues, a detection limit of 0.05 µg/g (50 µg/kg) has been reported for sulfamonomethoxine. researchgate.net

A method for analyzing sulfonamides in feed reported an LOD between 34.5 and 79.5 µg/kg and an LOQ between 41.3 and 89.9 µg/kg. mdpi.com

In a multi-residue method for honey, the LOD and LOQ for a range of veterinary drugs, including sulfonamides, were found to be in the ranges of 0.006–3.92 μg/kg and 0.011–6.54 μg/kg, respectively. qcap-egypt.com

For sulfonamides in swine muscle, the LOD and LOQ were both established at an operational limit of 10 µg/kg. imeko.org

The data below summarizes the performance characteristics for analytical methods used to detect sulfamonomethoxine sodium and other sulfonamides in various matrices.

Table 1: Linearity of Analytical Methods for Sulfamonomethoxine and Other Sulfonamides

Analyte(s)MatrixConcentration RangeCorrelation Coefficient (r or r²)Source
Sulfamonomethoxine SodiumSolution10 - 500 µg/mLr = 0.9999 cabidigitallibrary.org
Multiple SulfonamidesSwine Muscle5 ng/mL - 150 µg/kgNot specified, but linearity was ascertained imeko.org
Multiple SulfonamidesFeed200 - 2000 µg/kgr² > 0.995 mdpi.com
Multiple Veterinary Drugs (incl. Sulfonamides)Honey0.075 - 50 µg/kgr² = 0.994 - 1 qcap-egypt.com

Table 2: Reproducibility and Detection Limits for Sulfamonomethoxine and Other Sulfonamides

Analyte(s)MatrixReproducibility (RSD%)LODLOQSource
Sulfamonomethoxine SodiumSolution0.3%Not ReportedNot Reported cabidigitallibrary.org
Sulfamonomethoxine & 5 other SAsChicken0.5 - 8.6%Not ReportedNot Reported nih.gov
SulfamonomethoxineFish TissueNot Reported0.05 µg/gNot Reported researchgate.net
Multiple SulfonamidesFeed5.9 - 14.9%34.5 - 79.5 µg/kg41.3 - 89.9 µg/kg mdpi.com
Multiple SulfonamidesSwine MuscleNot Reported10 µg/kg10 µg/kg imeko.org
Multiple Veterinary Drugs (incl. Sulfonamides)Honey<17% (repeatability)0.006 - 3.92 µg/kg0.011 - 6.54 µg/kg qcap-egypt.com
Multiple SulfonamidesOrganic Fertilizers7.94 - 18.55%13.53 - 23.30 µg/kg26.02 - 40.38 µg/kg mdpi.com

Computational and Structure Activity Relationship Sar Studies of Sulfamonomethoxine Sodium

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a relationship between the structural or physicochemical properties of compounds and their activities. nih.govunive.it For sulfonamides like sulfamonomethoxine (B1681783), QSAR studies have been employed to understand the structural features that govern their interactions with biological targets. researchgate.netmdpi.com

In the context of sulfonamides, QSAR analyses often utilize descriptors such as hydrophobicity (log Kow), electronic effects (pKa, dipole moment, Hammett sigma constants), and steric parameters to correlate with toxicological or inhibitory activities. unive.it The goal is to develop predictive models that can guide the design of new derivatives with desired properties. mdpi.com

A study involving a series of sulfonamide analogs, including sulfamonomethoxine, used QSAR to investigate their binding affinities to a monoclonal antibody. researchgate.netmdpi.com The results from such models help in understanding the forces that dictate antigen-antibody interactions. researchgate.net

Three-Dimensional QSAR (3D-QSAR) Approaches

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods provide a more detailed understanding by analyzing the quantitative relationship between the biological activity of a set of molecules and their 3D electronic and steric properties. iupac.org These approaches require the alignment of the molecules in a common coordinate system. iupac.org For sulfonamides, 3D-QSAR has been instrumental in elucidating the structural requirements for their biological activity. researchgate.netmdpi.com

A 3D-QSAR model was developed for a series of sulfonamide analogs, which included sulfamonomethoxine, to study their binding to a monoclonal antibody. researchgate.netmdpi.com The study demonstrated that such models have significant predictive capability. researchgate.netmdpi.com

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that correlates the biological activity of compounds with their steric and electrostatic fields. mdpi.comiupac.org The methodology involves placing the aligned molecules in a 3D grid and calculating the interaction energies between a probe atom and each molecule at the grid points. nih.gov

In a study on sulfonamide analogs, including sulfamonomethoxine, CoMFA was used to model their binding affinity to a monoclonal antibody. researchgate.netmdpi.com The resulting model showed a strong correlation between the structural features of the sulfonamides and their binding affinities, with both steric and electrostatic fields contributing significantly. researchgate.net The CoMFA model for 15 sulfonamides yielded a cross-validated q² value of 0.600 and a non-cross-validated r² value of 0.995, indicating good predictive ability. researchgate.netmdpi.com

Comparative Molecular Similarity Indices Analysis (CoMSIA)

Comparative Molecular Similarity Indices Analysis (CoMSIA) is another 3D-QSAR method that, in addition to steric and electrostatic fields, can evaluate hydrophobic, hydrogen-bond donor, and hydrogen-bond acceptor properties. mdpi.comnih.gov CoMSIA uses a Gaussian-type function to calculate similarity indices, which avoids some of the singularities and arbitrary cutoffs present in CoMFA. nih.gov This often results in more easily interpretable contour maps that highlight regions within the molecule where specific physicochemical properties are important for activity. nih.gov

For a set of sulfonamide analogs, including sulfamonomethoxine, a CoMSIA model was developed to analyze their binding to a monoclonal antibody. researchgate.netmdpi.com The model for 15 sulfonamides produced a cross-validated q² of 0.523 and a non-cross-validated r² of 0.994. researchgate.netmdpi.com These statistics underscore the model's significant predictive power. researchgate.netmdpi.com

Molecular Docking and Binding Affinity Predictions with DHPS

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor, to form a stable complex. nih.gov This method is crucial for understanding the interactions between drugs like sulfonamides and their target enzyme, dihydropteroate (B1496061) synthase (DHPS). nih.govnih.gov Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (pABA). nih.govmdpi.com

Molecular docking studies have been performed to investigate the binding of sulfonamides, including sulfamonomethoxine, to DHPS. nih.govresearchgate.net These studies have provided insights into the binding modes and the key amino acid residues involved in the interaction. researchgate.net For instance, docking simulations of sulfamethoxazole (B1682508) and sulfamethazine (B1682506) with plant DHPS revealed that these drugs bind within the catalytic cleft of the enzyme. nih.gov

In a study investigating the interaction of sulfametoxydiazine and sulfamonomethoxine with human serum albumin (HSA), molecular docking suggested that amino acid residues such as Arg222, Ala291, and Leu238 play key roles in the binding process. researchgate.net The study also indicated that hydrogen bonds are a critical factor in the binding affinity. researchgate.net

Molecular Dynamics Simulations to Elucidate Ligand-Protein Interactions

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and dynamics of ligand-protein complexes, which is not always apparent from static docking models. researchgate.net

MD simulations have been employed to investigate the stability of sulfonamide-protein complexes and to understand the molecular basis of drug resistance. nih.govresearchgate.net For example, large-scale MD simulations of native and mutant DHPS complexes with sulphanilamide have provided insights into how mutations can lead to drug resistance by altering the binding of the drug in the catalytic site. nih.gov In the case of sulfamonomethoxine's interaction with human serum albumin, MD simulations could confirm the stability of the compound at the binding site. researchgate.net

Density Functional Theory (DFT) and Other Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. sci-hub.sescience.gov DFT calculations are valuable for determining optimized geometries, electronic properties, and vibrational frequencies of molecules like sulfamonomethoxine. sci-hub.senih.gov

DFT calculations have been used to study the degradation mechanisms of sulfamonomethoxine. sci-hub.se In one study, the Fukui function, derived from DFT calculations, was used to predict the reactive sites of the sulfamonomethoxine molecule during photocatalytic degradation. sci-hub.se The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were also analyzed to understand electron transfer processes. sci-hub.se

Furthermore, DFT has been used to optimize the structures of sulfonamide derivatives for use in molecular docking studies and to correlate theoretical data with experimental results. nih.gov Quantum chemical calculations at the DFT/B3LYP level of theory have been performed to investigate reaction properties and yields. science.gov

Interactions of Sulfamonomethoxine Sodium with Microbial and Environmental Systems

Influence on Microbial Metabolic Pathways Beyond Folic Acid Synthesis

While the primary mechanism of action for sulfamonomethoxine (B1681783) is the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway, its influence extends to other microbial metabolic processes. patsnap.comnih.gov The disruption of folic acid synthesis inherently affects downstream pathways reliant on tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids, which are essential for DNA synthesis and replication. nih.govfrontiersin.org

Furthermore, studies on the biotransformation of sulfamonomethoxine in aerobic granular sludge systems reveal that the compound can be co-metabolized by enzymes such as ammonia (B1221849) monooxygenase (AMO) and cytochrome P450 (CYP450). nih.gov This indicates an interaction with microbial nitrogen metabolism. Specifically, the presence of hydroxylamine (B1172632) was found to enhance the biotransformation of sulfamonomethoxine, with hydroxylamine oxidoreductase (HAO) playing a significant role. nih.gov This points to a direct link between the degradation of the antibiotic and the nitrogen cycle, a fundamental biogeochemical process driven by microbes. nih.govmdpi.com

In some bacteria, resistance mechanisms to sulfonamides involve increasing the metabolic flux through the folate biosynthesis pathway, often by enhancing the production of para-aminobenzoic acid (pABA), the substrate that competes with the antibiotic. researchgate.net This compensatory metabolic adjustment demonstrates a broader rewiring of the cell's resources in response to the antibiotic stress, extending beyond the immediate target pathway.

Effects on Microbial Community Structure and Functional Dynamics in Environmental Settings

The introduction of sulfamonomethoxine into environmental settings such as soil and aquatic systems can significantly alter the native microbial community structure and its functional dynamics. nih.govnih.gov The selective pressure exerted by the antibiotic favors the proliferation of resistant bacteria while inhibiting susceptible populations, leading to a measurable shift in biodiversity and composition. nih.govnih.gov

In soil pot experiments, sulfamonomethoxine demonstrated a more pronounced and lasting inhibitory effect on microbial community and metabolism diversity compared to other antibiotics like tetracycline (B611298) and ciprofloxacin (B1669076). nih.govresearchgate.net This disruption affects key ecological functions. For example, the abundance of genes involved in the nitrogen cycle, such as amoA (ammonia oxidation), nifH (nitrogen fixation), and various denitrification genes (nirK, nirS, narG), has been shown to decrease following perturbation with sulfamonomethoxine, both alone and in combination with other antibiotics. nih.govresearchgate.net This can lead to an accumulation of nitrate (B79036) in the soil, altering nutrient dynamics. nih.govresearchgate.net

Studies on the gut microbiota of aquatic organisms, such as Nile tilapia, have also revealed significant changes in the intestinal microbial structure after treatment with sulfamonomethoxine. nih.gov Such alterations can impact the host's health and the local aquatic environment upon excretion. The effects on microbial communities are dependent on the antibiotic type and the duration of exposure, with sulfamonomethoxine showing a delayed but persistent effect on the soil microbiome. nih.gov

The presence of sulfamonomethoxine can also impact non-bacterial microbes. In aquatic environments, it can exhibit toxicity towards microalgae, which are crucial primary producers. pdx.edu For example, studies with Chlorella pyrenoidosa showed that exposure to sulfamonomethoxine, particularly in combination with trimethoprim (B1683648), could inhibit nutrient assimilation and induce oxidative stress. nih.gov

Studies on Co-exposure and Mixture Effects with Other Pharmaceutical Compounds

In the environment, sulfamonomethoxine rarely exists in isolation and is often found in mixtures with other pharmaceutical compounds, leading to complex co-exposure scenarios. umweltbundesamt.de The combined effects of these mixtures on microbial communities can be additive, synergistic (greater than the sum of individual effects), or antagonistic (less than the sum of individual effects). nih.gov

Research has extensively studied the co-exposure of sulfamonomethoxine with other antibiotics like tetracycline and ciprofloxacin in soil. nih.govresearchgate.net A combined application of these three antibiotics was found to be more disruptive to soil microbial systems than any single antibiotic perturbation. nih.gov However, this mixture also enhanced the dissipation of each individual antibiotic and led to larger populations of sulfamonomethoxine- and ciprofloxacin-resistant bacteria compared to single-drug exposures. nih.govresearchgate.net

The interaction of sulfamonomethoxine with the synergist trimethoprim is a well-documented example of co-exposure. nih.gov Studies on the microalga Chlorella pyrenoidosa demonstrated that the synergistic toxicity of sulfamonomethoxine and trimethoprim at environmentally relevant concentrations significantly impaired nutrient assimilation and inhibited microalgal growth more severely than sulfamonomethoxine alone. nih.gov At a concentration of 500 μg/L, this co-exposure reduced the degradation efficiency of sulfamonomethoxine and led to sustained oxidative stress and apoptosis in the microalgae. nih.gov

The presence of other pollutants, such as heavy metals, can also influence the effects of sulfamonomethoxine. Heavy metals like copper, often found in agricultural soils, can co-select for antibiotic resistance, as resistance mechanisms for both types of contaminants can be linked in bacteria. nih.gov These complex interactions highlight the importance of studying antibiotic effects within the context of realistic environmental mixtures rather than as single compounds. umweltbundesamt.de

Investigation of Synergistic and Antagonistic Interactions with Other Antimicrobial Agents in vitro

The in vitro interaction of sulfamonomethoxine with other antimicrobial agents is a critical area of study, primarily to enhance therapeutic efficacy and understand the mechanisms of combined drug action. These interactions are typically classified as synergistic, antagonistic, additive, or indifferent. arvojournals.org

Synergistic Interactions: The most notable synergistic interaction for sulfamonomethoxine, and sulfonamides in general, is with trimethoprim. patsnap.comdrugbank.com Sulfamonomethoxine blocks the synthesis of dihydrofolic acid by inhibiting dihydropteroate synthase, while trimethoprim inhibits a subsequent step in the same pathway by blocking dihydrofolate reductase. drugbank.comdrugbank.com This sequential blockade of the bacterial folic acid synthesis pathway results in a potent synergistic effect, often turning a bacteriostatic (growth-inhibiting) action into a bactericidal (bacteria-killing) one and reducing the likelihood of resistance development. drugbank.comgoogle.com

Antagonistic Interactions: Antagonism can occur when a bacteriostatic drug, like sulfamonomethoxine, is combined with a bactericidal drug that is most effective against actively dividing cells. nih.gov By inhibiting bacterial growth, the bacteriostatic agent may reduce the efficacy of the bactericidal agent. Systematic screens of antibiotic pairs have shown that strong antagonistic interactions are significantly enriched among combinations of bacteriostatic and bactericidal drugs. nih.gov While specific in vitro studies detailing antagonism between sulfamonomethoxine and particular bactericidal agents are less common in the provided search results, the general principle is a key consideration in combination therapy.

Other Interactions: Studies have also explored combinations with other classes of antibiotics. For example, research into mixtures of tetracyclines (like chlortetracycline) and sulfa drugs (like sulphadimidine, a related sulfonamide) has demonstrated synergistic effects against various pathogenic bacteria, including Pasteurella multocida and Bordetella bronchiseptica. google.com The optimal ratios for synergy can be determined through in vitro testing, such as checkerboard assays or E-test methods, which calculate a Fractional Inhibitory Concentration (FIC) index to quantify the interaction. arvojournals.orgelifesciences.org

The following table summarizes the types of interactions observed between sulfamonomethoxine (or related sulfonamides) and other antimicrobial agents.

Interacting AgentInteraction TypeMechanism/Organism
TrimethoprimSynergisticSequential inhibition of the folic acid synthesis pathway in bacteria. drugbank.comgoogle.com
Tetracyclines (e.g., Chlortetracycline)SynergisticDemonstrated against Pasteurella and Bordetella species. google.com
Bactericidal Antibiotics (general class)Potentially AntagonisticInhibition of cell growth by the bacteriostatic agent may reduce the efficacy of the bactericidal agent. nih.gov

Role and Implications in Environmental Bioremediation Processes

Sulfamonomethoxine, as an environmental contaminant, is a target for bioremediation processes, which utilize microorganisms to degrade or detoxify pollutants. mdpi.comfrontiersin.org The persistence and biotransformation of sulfamonomethoxine in the environment are influenced by the metabolic activities of native and augmented microbial communities.

Biodegradation has been identified as a more significant removal mechanism for sulfamonomethoxine than physical adsorption in systems like aerobic granular sludge. nih.gov Studies have shown that various microbial transformation pathways can alter the sulfamonomethoxine molecule, including acetylation, deamination, SO2 extrusion, and cleavage of the sulfonamide bond. nih.gov The identification of specific microbes and enzymes capable of these transformations is crucial for developing effective bioremediation strategies. For instance, ammonia-oxidizing bacteria and the enzymes they produce, such as ammonia monooxygenase (AMO), can co-metabolize sulfamonomethoxine. nih.gov

Microalgae-bacteria consortia have also been investigated for the bioremediation of sulfonamides. nih.gov A consortium involving the microalga Scenedesmus obliquus showed the capacity to remove sulfonamides from wastewater, although the efficiency varied between different sulfonamide compounds. nih.gov In such consortia, bacteria like Rhodobacter and Phreatobacter were found to be abundant in the presence of sulfonamides, suggesting their potential role in the degradation process. nih.gov

Advanced Spectroscopic and Structural Characterization of Sulfamonomethoxine Sodium and Its Complexes

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis

Infrared spectroscopy is a fundamental tool for identifying the functional groups within the sulfamonomethoxine (B1681783) molecule. The Japanese Pharmacopoeia specifies that the infrared absorption spectrum of sulfamonomethoxine, determined using the potassium bromide disk method, should match the reference spectrum, confirming its identity through a unique vibrational fingerprint. nihs.go.jpmhlw.go.jp

FTIR analysis is also employed to characterize materials that interact with sulfamonomethoxine sodium. For instance, it has been used to confirm the structure of ionic liquid-modified magnetic polymeric microspheres designed for the extraction of the compound from urine samples. nih.gov Similarly, studies on the photocatalytic degradation of sulfamonomethoxine have utilized FTIR to characterize the nanocomposites involved in the process. amazonaws.com When sulfamonomethoxine forms complexes with metal ions, shifts in the characteristic IR bands are observed. The stretching vibrations of the sulfonamide group (SO₂) and the amino group (NH₂) are particularly sensitive to coordination with a metal center, providing evidence of complex formation.

Table 1: Characteristic FTIR Vibrational Frequencies for Sulfonamides This table represents typical frequency ranges for functional groups found in sulfonamides like sulfamonomethoxine. Exact values can vary based on the specific compound and its environment.

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)
N-H (Aniline)Symmetric & Asymmetric Stretch3300 - 3500
C-H (Aromatic)Stretch3000 - 3100
C-H (Aliphatic, -OCH₃)Stretch2850 - 3000
C=C (Aromatic)Stretch1450 - 1600
S=O (Sulfonamide)Asymmetric Stretch1300 - 1350
S=O (Sulfonamide)Symmetric Stretch1150 - 1180
C-NStretch1250 - 1350
C-O (Ether)Stretch1000 - 1300
S-NStretch830 - 870

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy provides precise information about the molecular structure of sulfamonomethoxine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms. Certificates of analysis for sulfamonomethoxine sodium confirm that its ¹H NMR and ¹³C NMR spectra are consistent with its established structure. medchemexpress.comaliyuncs.comnih.gov This non-destructive technique is definitive for structural elucidation and purity assessment.

Table 2: Predicted NMR Spectral Data for Sulfamonomethoxine Note: These are predicted values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

¹³C NMR Predicted Chemical Shift (ppm) ¹H NMR Predicted Chemical Shift (ppm)
C (Aniline, C-NH₂)151.8H (Aromatic, ortho to -NH₂)7.7
C (Aromatic, C-SO₂)129.5H (Aromatic, meta to -NH₂)6.6
C (Aromatic, CH)113.7H (Pyrimidine Ring)8.3
C (Pyrimidine, C-O)171.0H (Pyrimidine Ring)6.5
C (Pyrimidine, C-N)163.2H (Amine, -NH₂)6.1 (broad)
C (Pyrimidine, CH)85.5H (Methoxyl, -OCH₃)3.9
C (Methoxyl, -OCH₃)54.5

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Fragmentation and Identification

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of sulfamonomethoxine sodium and for identifying it in complex mixtures. In positive ion mode electrospray ionization (LC-ES-MS), the compound typically shows a prominent protonated molecular ion [M+H]⁺. nih.gov

LC coupled with tandem mass spectrometry (LC-MS/MS) is widely used for the quantitative determination of sulfamonomethoxine in various matrices, including food products and biological samples. sigmaaldrich.comscirp.orgnih.govresearchgate.net In these methods, the precursor ion (the molecular ion) is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides high selectivity and sensitivity. For sulfamonomethoxine, the transition from the precursor ion m/z 281.1 to product ions such as m/z 156.1 and m/z 108.1 is commonly monitored. scirp.org However, challenges can arise in distinguishing it from isomers like sulfalene, which can produce overlapping fragment patterns.

Table 3: LC-MS/MS Parameters for Sulfamonomethoxine Identification

ParameterValueReference
Precursor Ion (m/z)281.1 scirp.org
Product Ion 1 (m/z)156.1 scirp.org
Product Ion 2 (m/z)108.1 scirp.org
Ionization ModePositive ESI scirp.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Solvatochromic Behavior Investigations

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used for both quantitative analysis and for studying its interaction with the solvent environment. The UV spectrum of an aqueous solution of sulfamonomethoxine sodium shows a maximum absorption wavelength (λmax) between 260 nm and 273 nm. researchgate.netcabidigitallibrary.orgyamaguchi-u.ac.jp In a study determining its concentration alongside trimethoprim (B1683648), a detection wavelength of 270 nm was chosen due to strong absorption by both compounds at this wavelength. cabidigitallibrary.org

The absorption spectrum of sulfamonomethoxine is sensitive to the pH of the solution. researchgate.net This solvatochromic behavior is due to the protonation or deprotonation of the amine and sulfonamide groups, which alters the electronic structure and thus the energy of the electronic transitions. Studies have processed UV-Vis spectra recorded at various pH values to determine the compound's pKa values, which is crucial for understanding its behavior in different chemical and biological environments. researchgate.net

Characterization of Complex Formation with Metal Ions or Biomolecules

Sulfamonomethoxine can act as a ligand, binding to metal ions through its nitrogen and oxygen atoms to form coordination complexes. Spectroscopic techniques are essential for characterizing these complexes. When sulfamonomethoxine binds to a metal, shifts in the IR bands corresponding to the SO₂ and NH₂ groups are observed, indicating their involvement in coordination. UV-Vis spectroscopy can also detect complex formation through shifts in the λmax or changes in absorbance, reflecting the alteration of the ligand's electronic system upon binding to the metal center.

The interaction of sulfamonomethoxine with biomolecules, such as the blood transport protein Human Serum Albumin (HSA), has also been investigated using spectroscopic methods. mdpi.com Techniques like fluorescence spectroscopy, circular dichroism, and UV-Vis spectroscopy can be used to study these binding interactions. Such studies show that sulfonamides can spontaneously bind to HSA, primarily through hydrogen bonds and van der Waals forces, causing changes in the protein's microenvironment and conformation. mdpi.com

Advanced Spectroscopic Probes for Investigating Interactions within Biological and Environmental Matrices

The detection and quantification of sulfamonomethoxine sodium in complex biological and environmental matrices require highly sensitive and selective analytical methods. LC-MS/MS is a cornerstone technique for analyzing residues in samples like pork, eggs, milk, and beef. scirp.orgmdpi.com To handle matrix interference, advanced sample preparation techniques are often coupled with spectroscopy. These include the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method and magnetic dispersive solid-phase extraction (MDSPE) using functionalized nanoparticles. nih.govnih.gov

Other advanced spectroscopic approaches are also being explored. Surface-Enhanced Raman Scattering (SERS), which uses metallic nanoparticles to dramatically amplify the Raman signal, has been applied to detect other sulfonamides in samples like swine urine and shows potential for sulfamonomethoxine. nih.govacs.org Furthermore, the development of ultra-specific nanobodies, characterized through spectroscopic and molecular docking studies, represents a frontier in creating highly selective probes for detecting chemical compounds like sulfonamides in complex biological systems. escholarship.org These advanced methods are crucial for monitoring the compound in food safety and environmental contexts. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.